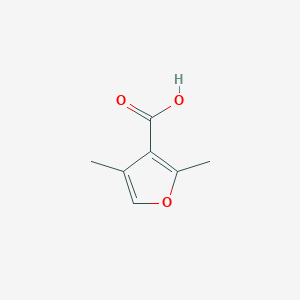

2,4-Dimethylfuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-3-10-5(2)6(4)7(8)9/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXXYKVSLHRBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348564 | |

| Record name | 2,4-dimethyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15058-72-7 | |

| Record name | 2,4-dimethyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2,4 Dimethylfuran 3 Carboxylic Acid Transformations

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety in 2,4-Dimethylfuran-3-carboxylic acid is a key site for chemical modifications. Its reactivity is central to the synthesis of various furan-based compounds.

Decarboxylation Reactions: Mechanistic Pathways and Catalytic Influences

While specific studies on the decarboxylation of this compound are not extensively detailed in the provided results, the general principles of furan-carboxylic acid chemistry suggest that such reactions would likely proceed under thermal or catalytic conditions. The stability of the resulting furan (B31954) ring and the nature of any catalysts employed would significantly influence the reaction's efficiency and pathway. For instance, metal catalysts or acidic conditions are often used to facilitate decarboxylation in related heterocyclic systems.

Kinetic and Selectivity Studies in Carboxylic Acid Activation

The activation of the carboxylic acid group is a critical first step in many of its transformations. This is commonly achieved by converting it into a more reactive species, such as an acyl chloride. The synthesis of 2,4-Dimethylfuran-3-carbonyl chloride from this compound is a prime example. evitachem.com

The reaction typically employs chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. evitachem.com The mechanism with thionyl chloride involves the initial formation of a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group. libretexts.org A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride, with the expulsion of sulfur dioxide and hydrogen chloride. libretexts.org Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride back to the carboxylic acid.

Kinetic studies on analogous systems have shown that the reaction rate can be enhanced by catalytic amounts of dimethylformamide (DMF). DMF is thought to coordinate with thionyl chloride, increasing its electrophilicity and thus accelerating the reaction. Microwave-assisted heating has also been shown to reduce reaction times significantly.

A comparative analysis of chlorinating agents reveals differences in reaction time, byproducts, and scalability, as shown in the table below.

| Parameter | Thionyl Chloride | Oxalyl Chloride |

| Reaction Time | 4–6 hours | 2–3 hours |

| Byproducts | SO₂, HCl | CO, CO₂ |

| Scalability | High | Moderate |

| Cost | Low | High |

Chemical Reactivity Profiles of 2,4-Dimethylfuran-3-carbonyl Chloride

2,4-Dimethylfuran-3-carbonyl chloride is a versatile intermediate due to the high reactivity of the acyl chloride group, which makes it an excellent electrophile. evitachem.com This reactivity allows for a variety of transformations.

Nucleophilic Acyl Substitution Reactions with Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols)

The cornerstone of 2,4-Dimethylfuran-3-carbonyl chloride's utility is its participation in nucleophilic acyl substitution reactions. evitachem.com In these reactions, the chloride ion, being a good leaving group, is replaced by a variety of nucleophiles. youtube.com The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride ion and form the substituted product. libretexts.org

With Amines (Aminolysis): Reaction with primary or secondary amines yields the corresponding amides. This reaction is fundamental in the synthesis of many biologically active molecules. libretexts.org

With Alcohols (Alcoholysis): In the presence of an alcohol, esters are formed. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct. libretexts.org

With Thiols: Thiols react with the acyl chloride to produce thioesters. evitachem.com

The reactivity of the acyl chloride allows for the conversion into less reactive carboxylic acid derivatives. youtube.com

Oxidative Transformations Leading to Modified Furan Derivatives

Oxidation of 2,4-Dimethylfuran-3-carbonyl chloride can lead to various modified furan derivatives. evitachem.com While the acyl chloride itself is already in a high oxidation state, the furan ring can be susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can potentially oxidize the methyl groups or even open the furan ring, depending on the reaction conditions. Research on the oxidative rearrangement of other furan derivatives suggests that treatment with oxidizing agents can lead to the formation of functionalized butenones through spiro-intermediates. nih.gov

Reductive Pathways to Corresponding Alcohol Derivatives

Reduction of the carbonyl chloride group in 2,4-Dimethylfuran-3-carbonyl chloride can yield the corresponding primary alcohol, (2,4-dimethylfuran-3-yl)methanol. evitachem.com This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the expulsion of the chloride ion to form an aldehyde intermediate (2,4-dimethylfuran-3-carbaldehyde), which is then further reduced to the alcohol. keyorganics.net

Diels-Alder Cycloaddition Studies Involving Furan Carboxylic Acid Systems

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the construction of cyclic molecules. nih.gov While the reaction between an electron-rich diene and an electron-deficient dienophile is a classic paradigm, recent investigations have explored more challenging combinations, particularly those involving furan derivatives. Furanics, readily available from renewable biomass sources, are attractive building blocks for sustainable chemical production. nih.gov However, their inherent aromaticity presents a thermodynamic barrier to participating in Diels-Alder reactions. nih.gov This section delves into the mechanistic intricacies of Diels-Alder reactions involving furan carboxylic acid systems, with a specific focus on the surprising reactivity of furoic acid derivatives and the critical role of the solvent environment.

Furoic Acid Derivatives as Dienes in Cycloaddition Reactions

Contrary to the conventional wisdom that electron-donating groups on the furan ring are necessary for efficient Diels-Alder reactions, recent studies have demonstrated that furoic acids and their derivatives can act as competent dienes, particularly when reacted with strong dienophiles like maleimides. nih.govbiorizon.eu This finding is significant as furoic acids, being oxidized forms of furfural, are readily accessible from biomass but have been traditionally considered unreactive dienes due to the electron-withdrawing nature of the carboxyl group. nih.govrsc.org

The Diels-Alder reaction of furan derivatives is a [4+2] cycloaddition that leads to the formation of 7-oxabicyclo[2.2.1]hept-2-ene adducts. nih.gov The reactivity in these reactions is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.gov Electron-withdrawing substituents, such as a carboxylic acid group, lower the furan's HOMO energy, which is expected to decrease the reaction rate with typical dienophiles. rsc.org

However, research has shown that despite these electronic disadvantages, 2-furoic acids and their ester and amide derivatives can undergo Diels-Alder cycloadditions with maleimide (B117702) dienophiles. nih.govbiorizon.eu While the reaction kinetics are influenced by the nature of the furan substituent in a predictable manner (a stronger electron-withdrawing effect leads to a slower reaction), even seemingly unreactive starting materials like 2,5-furandicarboxylic acid can participate in these reactions under suitable conditions. nih.govrsc.org This unexpected reactivity opens up new avenues for the utilization of bio-based furoic acids in the synthesis of complex cyclic compounds. nih.gov

A key strategy to enhance the reactivity of 2-furoic acids is their conversion to the corresponding carboxylate salts. biorizon.eursc.org This transformation increases the electron density of the furan ring, thereby facilitating the cycloaddition. These findings challenge the long-held assumption that the scope of furan Diels-Alder chemistry is limited to electron-rich derivatives and highlight the potential of previously overlooked bio-based platform molecules. rsc.org

| Furan Derivative | Substituent Type | General Reactivity as a Diene | Reference |

|---|---|---|---|

| Furan | None | Good | nih.gov |

| 2-Methylfuran | Electron-donating (alkyl) | Good | nih.gov |

| 2-Furoic Acid | Electron-withdrawing (carboxylic acid) | Sluggish, but reactive under specific conditions | nih.govrsc.org |

| 2,5-Furandicarboxylic Acid | Strongly electron-withdrawing | Very unreactive, requires activation | nih.gov |

Influence of Solvent Environment on Reaction Kinetics and Thermodynamics

The solvent in which a Diels-Alder reaction is conducted can have a profound impact on both the rate (kinetics) and the position of the equilibrium (thermodynamics). rsc.org This is particularly true for furan Diels-Alder reactions, where the interplay between these two factors is often delicate. nih.gov

A remarkable rate enhancement for the Diels-Alder reaction of 2-furoic acids with maleimides is observed when water is used as the solvent. nih.govrsc.org This rate acceleration in water is a known phenomenon in Diels-Alder chemistry and is often attributed to the hydrophobic effect, which forces the nonpolar reactants together in the aqueous environment. researchgate.net In the case of furoic acid, hydrogen bonding between water and the carboxylic acid group may also play a crucial role by reducing the electron-withdrawing effect of the substituent. researchgate.net While polar solvents like methanol (B129727), ethanol, and DMSO also appear to be beneficial, aprotic apolar solvents such as dichloromethane (B109758) and chloroform (B151607) generally result in only trace amounts of product. rsc.org

The solvent also influences the stereoselectivity of the reaction. In the Diels-Alder reaction of furan with maleic anhydride (B1165640), for instance, the solvent can affect the ratio of the kinetically favored endo adduct to the thermodynamically more stable exo adduct. chemrxiv.orgmasterorganicchemistry.com Quantum chemical calculations have shown that in the gas phase, the endo isomer is kinetically favored. chemrxiv.org However, the inclusion of solvent effects in these calculations can reverse this preference, favoring the formation of the exo isomer. chemrxiv.org For example, in acetonitrile, the exo-isomer of the furan-maleic anhydride adduct is calculated to form twice as fast as the endo-isomer at room temperature, a finding that aligns with experimental observations. chemrxiv.org

The thermodynamics of furan Diels-Alder reactions are often characterized by a small Gibbs free energy change, as the reactions are typically only moderately exothermic and are entropically disfavored. rsc.org This means that small changes in reaction conditions, including the solvent, can significantly shift the equilibrium. rsc.org For the reaction of 2-furoic acid with a β-alanine-substituted maleimide, the equilibrium constant was found to be at least two orders of magnitude greater in water compared to dimethylformamide (DMF). nih.gov This difference was attributed to a significant effect of water on the entropy of the reaction. nih.gov The low thermodynamic stability of furan Diels-Alder adducts also means that the reverse reaction, or retro-Diels-Alder, can readily occur, especially at elevated temperatures. masterorganicchemistry.comnih.gov

| Solvent | Effect on Reaction Rate (Kinetics) | Effect on Equilibrium (Thermodynamics) | Reference |

|---|---|---|---|

| Water | Substantial rate enhancement | Shifts equilibrium towards products | nih.govnih.gov |

| Methanol, Ethanol, DMSO | Beneficial for the reaction | Not explicitly detailed, but generally favorable | rsc.org |

| Acetonitrile | Favors formation of the exo-isomer kinetically | exo-adduct is thermodynamically more stable | chemrxiv.org |

| Dichloromethane, Chloroform | Trace amounts of product observed | Unfavorable | rsc.org |

| Dimethylformamide (DMF) | Slower rate compared to water | Lower equilibrium constant compared to water | nih.gov |

Derivatives of 2,4 Dimethylfuran 3 Carboxylic Acid: Preparation and Advanced Synthetic Utility

Ester and Amide Derivatives: Strategic Preparation and Functionalization

The carboxylic acid group of 2,4-dimethylfuran-3-carboxylic acid is a prime site for chemical modification, allowing for the synthesis of various ester and amide derivatives. These functionalization strategies are crucial for altering the molecule's physical properties, reactivity, and potential applications.

Transesterification Methodologies for Alkyl 2,4-Dimethylfuran-3-carboxylates

The synthesis of alkyl 2,4-dimethylfuran-3-carboxylates can be achieved through various esterification and transesterification methods. While direct esterification of the carboxylic acid is a common approach, transesterification of a pre-existing ester, such as a methyl or ethyl ester, provides an alternative route. This is particularly useful for introducing more complex or bulky alcohol moieties.

A common method for preparing furan (B31954) carboxylates involves the reaction of a precursor like diethyl 2,3-diacetylsuccinate in an acidic solution. For instance, the microwave-assisted reaction of diethyl 2,3-diacetylsuccinate in a hydrochloric acid solution can yield ethyl 2,5-dimethylfuran-3-carboxylate, a close isomer of the target compound. google.comgoogle.com By modifying the reaction conditions, such as the acid concentration and reaction time, the product distribution can be controlled. google.com

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a standard procedure in organic synthesis. These reactions are typically catalyzed by either an acid or a base. For furan-based esters, this method allows for the conversion of simple alkyl esters into a variety of other esters.

A general protocol for the synthesis of furan-dicarboxylate esters, which can be adapted for mono-carboxylic acid derivatives, involves the reaction of galactaric acid in an alcohol medium with an acid catalyst like sulfuric acid. acs.org This one-pot, multi-step reaction includes esterification and dehydration to form the furan ring. acs.org For the synthesis of dimethyl furan-2,5-dicarboxylate (B1257723) (MFDC), a stepwise approach using methanol (B129727) as a solvent, reactant, and protecting group has been developed, involving oxidative esterification steps catalyzed by gold nanoparticles on a ceria support. tue.nl

Table 1: Representative Conditions for Furan Carboxylate Synthesis

| Precursor | Reagents | Conditions | Product(s) | Yield | Reference |

| Diethyl 2,3-diacetylsuccinate | 1N HCl | Microwave heating, reflux, 1 hr | Ethyl 2,5-dimethylfuran-3-carboxylate | 20% | google.com |

| Diethyl 2,3-diacetylsuccinate | 0.4N HCl | Oil bath, reflux, 15 hrs | Ethyl 2,5-dimethylfuran-3-carboxylate | 50% | google.com |

| Galactaric acid | 1-Butanol, H₂SO₄, p-Xylene | Reflux, 160°C, 10 hrs | Dibutyl 2,3-furandicarboxylate & Dibutyl 2,5-furandicarboxylate | - | acs.org |

| HMF-dimethylacetal | Methanol, Au/CeO₂, Na₂CO₃ | 100°C, 2 hr, 0.9 MPa O₂ | Methyl 5-formylfuran-2-carboxylate dimethylacetal | >90% | tue.nl |

This table presents data for the synthesis of related furan carboxylates, illustrating general methodologies.

Amide Formation via Acyl Halide Intermediates

A robust and widely used method for the synthesis of amides from carboxylic acids proceeds through an acyl halide intermediate. fishersci.itchemguide.co.uk This two-step process involves first converting the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. libretexts.orgyoutube.com

The reaction of the acyl chloride with the amine is often rapid and exothermic. libretexts.org The process generates hydrogen chloride (HCl), which will react with any excess amine present to form an ammonium (B1175870) salt. libretexts.org Therefore, two equivalents of the amine are typically required: one to act as the nucleophile and the second to act as a base to neutralize the HCl produced. youtube.com

This methodology has been successfully applied to the synthesis of various furan-2-carboxamides. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized in excellent yield by reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine (B128534) as a base. nih.gov Similarly, N-(2,2-diphenylethyl)furan-2-carboxamide was prepared from furan-2-carbonyl chloride and 2,2-diphenylethan-1-amine. mdpi.com These examples demonstrate the general applicability of the acyl halide route for creating C-N bonds with furan carboxylic acid derivatives.

General Reaction Scheme for Amide Formation:

Acyl Chloride Formation: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Amide Formation: R-COCl + 2 R'R''NH → R-CONR'R'' + R'R''NH₂⁺Cl⁻

This method is highly versatile and can accommodate a wide range of amines, allowing for the synthesis of a diverse library of furan-based amides.

Synthesis of Complex Furan-Substituted Hydrazides and Carboxamides

Beyond simple amides, the functionalization of furan carboxylic acids can be extended to create more complex structures such as hydrazides and elaborate carboxamides, which are of interest for their potential biological activities. nih.gov

The synthesis of furan-based hydrazides often begins with the activation of the carboxylic acid. One common method involves using 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate furan-2-carboxylic acid. The activated intermediate is then treated with a hydrazine (B178648) derivative, such as tert-butyl carbazate, to form the corresponding carbohydrazide. nih.gov Subsequent deprotection and coupling with other carboxylic acids can lead to more complex N-acylcarbohydrazide structures. nih.gov This approach provides a modular way to build diversity into the final molecules.

Similarly, complex carboxamides can be prepared. For instance, reacting CDI-activated furan-2-carboxylic acid with 3-aminobenzoic acid or 1,4-diaminobenzene allows for the synthesis of furan-carboxamides linked to other aromatic systems. nih.gov The synthesis of 2,5-dimethyl-furan-3-carboxylic acid (2,4-dihydroxy-benzylidene)-hydrazide and 2,5-dimethyl-furan-3-carboxylic acid (4-isopropyl-benzylidene)-hydrazide has also been reported, indicating the feasibility of creating such derivatives from dimethylfuran carboxylic acids. sigmaaldrich.comsigmaaldrich.com

Table 2: Examples of Complex Furan Carboxamide and Hydrazide Synthesis

| Furan Starting Material | Reagents | Product Type | Reference |

| Furan-2-carboxylic acid | 1. CDI, THF; 2. t-Butylcarbazate | Carbohydrazide | nih.gov |

| Furan-2-carboxylic acid | 1. CDI, THF; 2. 3-Aminobenzoic acid | Carboxamide | nih.gov |

| Furan-2-carboxylic acid | 1. CDI, THF; 2. 1,4-Diaminobenzene | Carboxamide | nih.gov |

| Furan-2-carbonyl chloride | 4-Bromoaniline, Et₃N, DCM | Carboxamide | nih.gov |

Applications of this compound Analogues in Polymer Science

Analogues of this compound, particularly the difunctional 2,4-furandicarboxylic acid (2,4-FDCA), are gaining significant attention as bio-based monomers for the synthesis of advanced polymers. researchgate.net These furanic monomers offer a sustainable alternative to petroleum-derived monomers like terephthalic acid (TPA). nih.gov

Co-monomer Integration in Bio-based Polyesters (e.g., 2,4-FDCA)

2,4-Furandicarboxylic acid (2,4-FDCA) can be used alongside its more common isomer, 2,5-furandicarboxylic acid (2,5-FDCA), as a co-monomer in the synthesis of bio-based polyesters. acs.org The polymerization is typically carried out via melt polycondensation of the dimethyl esters of the FDCA isomers with various diols, such as ethylene (B1197577) glycol (EG), 1,3-propanediol (B51772) (PDO), and 1,4-butanediol (B3395766) (BDO). mdpi.comresearchgate.netrsc.org

The incorporation of the unsymmetrical 2,4-FDCA isomer into a polyester (B1180765) backbone primarily composed of the symmetrical 2,5-FDCA has a significant impact on the resulting polymer's properties. mdpi.com Even small amounts of 2,4-FDCA can alter the polymer's thermal characteristics and molecular weight. For example, incorporating 5 to 15 mol% of 2,4-FDCA into poly(ethylene 2,5-furanoate) (PEF) has been shown to increase the glass transition temperature (Tg). acs.orgmdpi.com Furthermore, studies have shown that using a 50:50 mixture of 2,5/2,4-FDCA isomers can lead to copolyesters with higher molecular weights compared to the homopolyesters. acs.org This ability to create copolyesters from mixtures of FDCA isomers is economically advantageous, as it may eliminate the need for costly separation of the isomers after their initial synthesis. researchgate.net

Impact of Isomer Position on Polymer Crystallinity and Material Properties

The position of the carboxylic acid groups on the furan ring is critical in determining the properties of the resulting polyesters, particularly their ability to crystallize. mdpi.com Polyesters based on the linear and symmetrical 2,5-FDCA, such as PEF, are semi-crystalline materials. researchgate.netrsc.orgwur.nl In contrast, the homopolyester derived from the non-symmetrical 2,4-FDCA, poly(ethylene 2,4-furanoate) (2,4-PEF), is amorphous and does not crystallize, even after extended annealing. researchgate.netwur.nlwur.nl

This difference arises because the kinked geometry of the 2,4-FDCA monomer disrupts the regular packing of polymer chains, which is a prerequisite for crystallization. mdpi.com By copolymerizing 2,5-FDCA with 2,4-FDCA, the degree of crystallinity can be effectively controlled. wur.nl The introduction of 2,4-FDCA units into a 2,5-PEF chain disrupts the repeating structure, hindering crystallization and increasing the time required for it to occur. mdpi.comwur.nl This allows for the tuning of material properties, making it possible to produce materials ranging from semi-crystalline to completely amorphous simply by adjusting the isomer ratio. researchgate.net While the crystallinity is strongly affected, the glass transition temperatures (Tg) of polyesters derived from 2,4-FDCA are often similar to their 2,5-FDCA counterparts. nih.govresearchgate.netrsc.orgwur.nl

Table 3: Comparison of Thermal Properties of PEF based on FDCA Isomers

| Polymer | Isomer Composition (2,5-FDCA / 2,4-FDCA) | Tg (°C) | Tm (°C) | Crystallinity | Reference |

| 2,5-PEF | 100 / 0 | ~87 | ~215 | Semi-crystalline | researchgate.net |

| 2,4-PEF | 0 / 100 | ~88 | - | Amorphous | researchgate.net |

| P(EF-co-E-2,4-F) | 95 / 5 | ~93 | - | - | acs.org |

| P(EF-co-E-2,4-F) | 85 / 15 | ~95 | - | - | acs.org |

| P(EF-co-E-2,4-F) | 50 / 50 | ~90 | - | Amorphous | acs.org |

Tg = Glass Transition Temperature, Tm = Melting Temperature. Data is approximate and compiled from multiple sources for comparison.

Spectroscopic and Structural Elucidation of 2,4 Dimethylfuran 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the elucidation of the molecular skeleton and the relative positions of substituents.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques. In the context of furan (B31954) derivatives, the chemical shifts of protons and carbons are sensitive to the electron-donating or withdrawing nature of substituents and their positions on the furan ring. nih.govglobalresearchonline.net For instance, in furan-2,5-dicarboxylic acid, the proton NMR spectrum shows a single signal for the two equivalent protons on the ring. researchgate.net In contrast, the spectrum of the asymmetrical 2,4-isomer would display two distinct signals for the non-equivalent ring protons. researchgate.net The presence of methyl groups, such as in 2,4-dimethylfuran (B1205762), introduces characteristic signals in the upfield region of the ¹H NMR spectrum. hmdb.cathegoodscentscompany.com Similarly, ¹³C NMR provides distinct signals for each unique carbon atom in the molecule, including those in the furan ring, the methyl groups, and the carboxylic acid group. rsc.orgrsc.org The chemical shifts in ¹³C NMR are indicative of the hybridization and electronic environment of the carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Furan Derivatives

| Compound | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| 2,5-Dimethylfuran (B142691) | ¹H | 5.8 (H3, H4), 2.2 (CH₃) | s, s |

| Dimethyl 2,5-furandicarboxylate | ¹H | 7.30 (H3, H4), 3.88 (OCH₃) | s, s |

| Dimethyl 2,5-furandicarboxylate | ¹³C | 158.82 (C=O), 147.51 (C2, C5), 119.26 (C3, C4), 52.55 (OCH₃) | - |

| 4-(methoxycarbonyl)cubane-1-carboxylic acid | ¹H | 12.41 (COOH), 4.16–4.12 (CH), 3.62 (OCH₃) | s, m, s |

| 4-(methoxycarbonyl)cubane-1-carboxylic acid | ¹³C | 172.7 (C=O), 172.2 (C=O), 56.0 (CCOO), 55.5 (CCOO), 51.8 (OCH₃), 46.58 (CH), 46.55 (CH) | - |

Data sourced from various studies and databases for illustrative purposes. rsc.orgrsc.orgchemicalbook.com

While 1D NMR provides fundamental data, complex structures often require advanced two-dimensional (2D) NMR techniques for unambiguous assignment. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These techniques are crucial for confirming the connectivity within the molecule, for example, by establishing the connection between the methyl groups and their specific positions on the furan ring, and between the ring protons and the carboxylic acid group. In the analysis of complex resins derived from lignin (B12514952) and furfuryl alcohol, 2D HSQC NMR has been instrumental in identifying the diverse linkages formed between the lignin and poly(furfuryl alcohol) chains. mdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. imreblank.ch It provides the molecular weight of the compound through the detection of the molecular ion (M+). chemguide.co.uk The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, offers valuable structural information. imreblank.chchemguide.co.uk

For furan derivatives, the fragmentation often involves cleavage of the bonds adjacent to the furan ring or the substituents. imreblank.chresearchgate.neted.ac.ukresearchgate.net In carboxylic acids, characteristic losses of the hydroxyl group (M-17) or the entire carboxyl group (M-45) are commonly observed. libretexts.orgmiamioh.eduyoutube.com The mass spectrum of 2,4-dimethylfuran shows a prominent molecular ion peak, and its fragmentation pattern can help confirm the positions of the methyl groups. nist.gov The high-resolution mass spectrometry (HRMS) of furan derivatives allows for the determination of the exact elemental composition, further confirming the molecular formula. rsc.orgresearchgate.net

Table 2: Common Mass Spectrometry Fragments for Furan Derivatives

| Compound Family | Common Fragment | m/z | Interpretation |

| Carboxylic Acids | [M-OH]⁺ | M-17 | Loss of hydroxyl radical |

| Carboxylic Acids | [M-COOH]⁺ | M-45 | Loss of carboxyl group |

| Furan Derivatives | C₃H₃⁺ | 39 | A common fragment in furan ring cleavage |

| Alkylated Furans | [M-CH₃]⁺ | M-15 | Loss of a methyl group |

Data compiled from general principles of mass spectrometry and studies on furan fragmentation. researchgate.netlibretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.orgacs.orgpressbooks.pubspectroscopyonline.com For 2,4-Dimethylfuran-3-carboxylic acid, several characteristic absorption bands are expected.

The carboxylic acid functional group gives rise to a very broad O–H stretching absorption in the range of 2500–3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹. libretexts.orgpressbooks.pub The position of this band can be influenced by conjugation with the furan ring. libretexts.org The C–O stretching of the carboxylic acid is observed in the 1210–1320 cm⁻¹ region. libretexts.org The furan ring itself has characteristic C=C stretching vibrations, typically found in the 1600-1450 cm⁻¹ region, and C–O–C stretching vibrations. researchgate.netnih.gov The C-H stretching of the methyl groups will appear around 2850-2960 cm⁻¹. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H stretch | 2500–3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1710–1760 | Strong |

| Carboxylic Acid | C–O stretch | 1210–1320 | Medium |

| Furan Ring | C=C stretch | 1600–1450 | Medium-Weak |

| Furan Ring | C–O–C stretch | 1220-1025 | Medium |

| Alkyl | C–H stretch | 2850–2960 | Medium |

Data compiled from general IR spectroscopy principles and studies on furan and carboxylic acid derivatives. libretexts.orglibretexts.orgresearchgate.net

X-ray Crystallography for Precise Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. acs.org This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular architecture. For derivatives of furan carboxylic acids, X-ray crystallography can reveal the planarity of the furan ring and the orientation of the carboxylic acid and methyl substituents relative to the ring. researchgate.netacs.org

Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules in the crystal lattice. In the case of this compound, hydrogen bonding between the carboxylic acid groups of adjacent molecules is expected to be a dominant intermolecular force, potentially leading to the formation of dimers or extended chains in the solid state. researchgate.net The crystal structures of related furan-3-carboxylic acids and their derivatives have been successfully determined, providing valuable insights into their solid-state conformations. researchgate.netacs.orgnih.gov

Computational and Theoretical Investigations of 2,4 Dimethylfuran 3 Carboxylic Acid Systems

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) has become a primary method for investigating the physicochemical properties of furan (B31954) derivatives. DFT calculations allow for the accurate prediction of molecular geometries, electronic structures, and reaction energies, providing a foundational understanding of the reactivity of molecules like 2,4-dimethylfuran-3-carboxylic acid.

Computational studies on related molecules help to predict the most reactive sites for electrophilic or nucleophilic attack. For furan itself, DFT calculations indicate a higher affinity to donate electrons, making it a potentially nucleophilic species that interacts with electrophiles. mdpi.com The local reactivity can be assessed using Fukui functions or Molecular Electrostatic Potential (MEP) plots, which can identify the specific atoms most susceptible to attack. semanticscholar.orgresearchgate.net For this compound, the interplay between the electron-donating methyl groups and the electron-withdrawing carboxylic acid group dictates the precise centers of electrophilicity and nucleophilicity.

| Compound | Substituent Effect | Predicted Impact on Furan Ring Nucleophilicity |

|---|---|---|

| Furan | - | Baseline nucleophilicity |

| 2,4-Dimethylfuran (B1205762) | Two electron-donating methyl groups | Increased nucleophilicity |

| Furan-3-carboxylic acid | One electron-withdrawing carboxylic acid group | Decreased nucleophilicity |

| This compound | Two electron-donating groups, one electron-withdrawing group | Moderated nucleophilicity, likely higher than furan-3-carboxylic acid but lower than 2,4-dimethylfuran |

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation barriers (activation energies). This is critical for understanding reaction kinetics and predicting the feasibility of a particular reaction pathway. For furan derivatives, cycloaddition reactions, such as the Diels-Alder reaction, are commonly studied. pku.edu.cn

Theoretical studies on the cycloaddition reactions of furans with various dienophiles have shown that the activation barriers are sensitive to the electronic nature of the substituents on the furan ring. researchgate.net Electron-donating groups generally lower the activation barrier for reactions with electron-poor dienophiles, while electron-withdrawing groups tend to raise it. For this compound, DFT could be used to model its reaction in a Diels-Alder cycloaddition, calculating the energies of the transition states for different regio- and stereochemical approaches to determine the most favorable reaction pathway.

| Reaction Type | Reactants | Computational Method | Calculated Activation Gibbs Free Energy (ΔG‡) |

|---|---|---|---|

| [4+2] Cycloaddition | Furan + Maleic Anhydride (B1165640) | B3LYP/6-31G(d) | ~21-25 kcal/mol |

| [4+2] Cycloaddition | 2-Methylfuran + Maleic Anhydride | B3LYP/6-31G(d) | ~20-24 kcal/mol |

| Polymerization | Furan Dimerization Step 1 | DLPNO-CCSD(T)//B3LYP/6-31G(d) | 27.9 kcal/mol chemrxiv.org |

| Polymerization | Furan Dimerization Step 2 | DLPNO-CCSD(T)//B3LYP/6-31G(d) | 21.8 kcal/mol chemrxiv.org |

Note: Data for furan and 2-methylfuran are illustrative examples from typical DFT studies on related systems. The polymerization data is for furan itself.

Modeling of Solvent Effects in Reaction Mechanisms using Polarizable Continuum Models (PCM)

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. The Polarizable Continuum Model (PCM) is a widely used computational method to account for the effects of a solvent by representing it as a continuous dielectric medium. wikipedia.orguni-muenchen.de This approach avoids the high computational cost of explicitly modeling individual solvent molecules. wikipedia.org

The PCM method calculates the electrostatic interactions between the solute molecule and the solvent continuum, providing a more realistic theoretical model for reactions in solution. nih.gov Studies on the Diels-Alder reactions of substituted furans have employed PCM to investigate how different solvents affect the activation energies. semanticscholar.orgresearchgate.net For instance, the Gibbs free energy of activation can be altered in polar solvents compared to the gas phase, which can either accelerate or decelerate a reaction depending on the polarity of the reactants and the transition state. For a molecule like this compound, with its polar carboxylic acid group, solvent effects are expected to be significant, influencing both its reactivity and conformational preferences.

Analysis of Steric and Electronic Effects of Alkyl Substituents on Furan Reactivity

The reactivity of the furan ring in this compound is modulated by the steric and electronic effects of its substituents.

Steric Effects: The alkyl groups and the carboxylic acid group also exert steric hindrance, which can influence the regioselectivity of reactions. The substituents at the C2, C3, and C4 positions may block the approach of a reagent to these sites, potentially favoring attack at the unsubstituted and less hindered C5 position. The steric bulk of substituents can be a determining factor in reaction outcomes, sometimes overriding electronic preferences. mdpi.com

Thermochemical and Kinetic Studies on Related Furan Derivatives

Computational chemistry is a vital tool for determining the thermochemical properties of molecules, such as enthalpies of formation, and for studying reaction kinetics. mdpi.commdpi.com High-level composite methods like CBS-QB3 and G3 are often employed for their high accuracy in energy calculations. mdpi.comnih.gov While specific experimental thermochemical data for this compound may be scarce, these computational methods can provide reliable estimates.

Kinetic studies on the reactions of furan and alkylated furans with radicals, such as the hydroxyl (OH) radical, are important for understanding their atmospheric chemistry and combustion properties. acs.orgresearchgate.net These computational studies model the potential energy surfaces for various reaction channels, such as OH addition to the ring or hydrogen abstraction from the methyl groups, and calculate temperature- and pressure-dependent rate constants. researchgate.net

Understanding the thermal stability and decomposition pathways of furan derivatives is crucial for their application as biofuels and chemical feedstocks. Theoretical studies have explored the pyrolysis of furan and its methylated analogues in detail. mdpi.comkaust.edu.sanih.gov These investigations use quantum chemical methods to map the potential energy surfaces for unimolecular decomposition, identifying the key reaction channels and their associated energy barriers.

Common decomposition pathways for furans include hydrogen transfer reactions, ring-opening to form carbene intermediates, and subsequent fragmentation into smaller molecules like carbon monoxide, propyne, and acetylene. nih.govnih.govrsc.org The bond dissociation energy (BDE) is a key parameter in predicting the initial steps of thermal decomposition. mdpi.com For this compound, likely initial decomposition steps would include decarboxylation (loss of CO2), C-H bond cleavage at one of the methyl groups, or cleavage of a C-C bond in the ring. Calculations on related molecules suggest that H-dissociation from a branched methyl group is energetically more favorable than from the furan ring itself. mdpi.com

| Molecule | Bond | Computational Method | Calculated Bond Dissociation Energy (kcal·mol⁻¹) |

|---|---|---|---|

| 5-Methyl-2-ethylfuran | Furan Ring C(3)-H | CBS-QB3 | 118.4 mdpi.com |

| 5-Methyl-2-ethylfuran | Furan Ring C(4)-H | CBS-QB3 | 118.5 mdpi.com |

| 5-Methyl-2-ethylfuran | Methyl C-H | CBS-QB3 | 96.7 mdpi.com |

| 5-Methyl-2-ethylfuran | Ethyl α-C-H | CBS-QB3 | 93.0 mdpi.com |

Note: The data presented is for 5-Methyl-2-ethylfuran, a related substituted furan, to illustrate the relative bond strengths calculated by theoretical methods.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Fine Chemicals

2,4-Dimethylfuran-3-carboxylic acid serves as a crucial starting material for the synthesis of various fine chemicals. A key transformation that unlocks its synthetic potential is its conversion to the highly reactive acyl chloride, 2,4-dimethylfuran-3-carbonyl chloride. This conversion is typically achieved through reaction with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). biosynth.com The resulting acyl chloride is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to produce the corresponding esters, amides, and thioesters. This reactivity makes it an important intermediate in the production of a variety of organic compounds. organic-chemistry.org

The versatility of this compound and its derivatives is further highlighted by their utility in the preparation of more complex molecules. For instance, its methyl ester, methyl 2,4-dimethylfuran-3-carboxylate, can be used as a precursor in the synthesis of other substituted furan (B31954) derivatives. google.com

Building Block for the Construction of Diverse Heterocyclic Compounds

The furan ring system within this compound is a valuable scaffold for the construction of a diverse range of heterocyclic compounds. While direct and extensive examples of its application in synthesizing a broad spectrum of heterocycles are still emerging in the scientific literature, the known reactivity of furan derivatives suggests significant potential.

Furan-3-carboxylic acid derivatives, in general, are recognized as important precursors for various heterocyclic systems. For example, the synthesis of furopyrimidines, a class of compounds with known biological activities, can be achieved from furan precursors. researchgate.net Although specific examples starting directly from this compound are not extensively documented, the general synthetic pathways for constructing heterocycles like pyridines, pyrimidines, and thiazoles often involve intermediates that could potentially be derived from this starting material. The presence of the carboxylic acid function allows for the introduction of nitrogen and sulfur atoms necessary for the formation of these heterocyclic rings.

Contribution to the Development of Biodegradable Polymers and Specialty Materials

The development of bio-based and biodegradable polymers is a critical area of modern materials science. Furan derivatives, in general, are considered promising renewable building blocks for polymers. orgsyn.org While much of the research in furan-based polymers has centered on 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), the potential of other furanic monomers like this compound is an area of growing interest.

The incorporation of the furan moiety into polymer chains can impart unique properties, including improved thermal stability and altered mechanical characteristics. For instance, furan-based dimethacrylate resins have been synthesized and investigated for their thermal properties. acs.org Although direct polymerization of this compound is not yet widely reported, its potential as a comonomer in the synthesis of polyesters and polyamides could lead to the development of new specialty materials with tailored properties. The di-functionality of related furan dicarboxylic acids allows for their use in creating cross-linked networks, which can result in thermosets with desirable characteristics. acs.org The exploration of this compound in this context could yield novel biodegradable polymers and specialty materials with unique performance attributes.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

This compound and its derivatives show significant promise as precursors for advanced intermediates in the pharmaceutical and agrochemical sectors. The furan-3-carboxamide (B1318973) structure, in particular, is a known pharmacophore with fungicidal properties. google.com

There is evidence that this compound itself possesses fungicidal activity, showing effectiveness against various plant diseases such as powdery mildews and rusts. biosynth.com Furthermore, a patent for the related compound, 2,5-dimethyl-furan-3-carboxylic acid N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-amide, highlights its use as a light stabilizer in polymers, indicating the potential for its derivatives in materials science applications. google.com

Perspectives and Future Research Directions for 2,4 Dimethylfuran 3 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of furan (B31954) derivatives often relies on methods that can be resource-intensive and generate significant waste. A primary future objective is the creation of novel, sustainable, and economically viable synthetic pathways to 2,4-Dimethylfuran-3-carboxylic acid and its precursors.

Current research points towards several promising avenues:

Catalytic Routes from Biomass: A significant long-term goal is the conversion of abundant and renewable biomass into valuable chemical feedstocks. researchgate.netacs.orgbohrium.comuco.es Lignocellulosic biomass, agricultural residues, and waste materials rich in carbohydrates are potential starting points. acs.orgbohrium.com Methodologies are being developed to convert biomass-derived sugars like fructose (B13574) and glucose into furan intermediates such as 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net Future work will likely focus on adapting these pathways, potentially through new catalytic systems, to produce the specific substitution pattern of this compound. Research into the synthesis of 2,5-dimethylfuran (B142691) (DMF) from carbohydrates is already advanced, suggesting that targeted catalytic processes could be developed for other isomers. scispace.com

One-Pot and Tandem Reactions: Efficiency in chemical synthesis can be dramatically improved by combining multiple reaction steps into a single operation. Palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives has been shown to produce furan-3-carboxylic esters in one step. acs.orgnih.gov This approach, which involves a sequence of heterocyclization, alkoxycarbonylation, and dehydration, offers a template for developing similar efficient syntheses for the target molecule. acs.orgnih.gov

Green Catalysts and Solvents: Moving away from harsh reagents and toxic solvents is a critical aspect of sustainable chemistry. Research into using milder dehydrating agents like titanium tetrachloride in Paal-Knorr furan synthesis showcases this trend. researchgate.net Furthermore, developing syntheses in environmentally benign solvents, or even under solvent-free conditions, will be a key research direction. researchgate.net For instance, innovative routes for producing furan dicarboxylic acid methyl esters from galactaric acid using dimethyl carbonate as a solvent and an iron-based Lewis acid catalyst have been proposed. mdpi.com

In-depth Exploration of Undiscovered Mechanistic Pathways

A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes, improving yields, and designing new transformations. For this compound, several mechanistic questions remain open for exploration.

Paal-Knorr Synthesis and its Variants: The Paal-Knorr synthesis, which forms furans from 1,4-diketones, is a cornerstone of furan chemistry. wikipedia.orgyoutube.com While the general mechanism is understood to involve acid-catalyzed cyclization and dehydration, the precise energetic requirements and the role of intermediates are still being investigated using quantum chemical methods. wikipedia.orgrsc.org Future studies could focus on the specific kinetics and intermediates involved in the synthesis of asymmetrically substituted furans like the target molecule. Computational studies have highlighted the crucial role of water or acid catalysis in lowering the high energy barrier of the cyclization step, suggesting that fine-tuning these conditions could optimize the synthesis. rsc.org

Electrophilic Substitution: Furan rings are electron-rich and readily undergo electrophilic substitution, typically at the C2 and C5 positions. numberanalytics.comchemicalbook.compearson.com The directing effects of the existing methyl and carboxylic acid groups on the this compound ring present a complex and interesting case for mechanistic study. Understanding how these substituents modulate the regioselectivity of reactions like nitration, halogenation, and acylation is crucial for its use as a synthetic building block. numberanalytics.comijabbr.com The stability of the carbocation intermediate is key, with substitution at the 2-position generally favored as it allows for more effective resonance stabilization. pearson.com

Oxidation and Degradation Pathways: The atmospheric oxidation of furans, initiated by radicals like OH, is an area of significant environmental interest and can provide insights into the molecule's stability and reactivity. acs.org Such reactions often proceed through the formation of chemically activated adducts, followed by ring-opening. acs.org Investigating the specific oxidation products and pathways for this compound could reveal novel reactive intermediates and inform its stability and potential applications in materials science.

Rational Design and Synthesis of Advanced Functional Derivatives

The true value of this compound will be realized through its conversion into a variety of functional derivatives with tailored properties. The carboxyl group and the furan ring itself provide multiple points for modification.

Future research will likely focus on synthesizing derivatives for specific, high-value applications:

Polymers and Materials: Furan-based compounds are attractive monomers for creating novel polymers. rsc.org Furan dicarboxylic acids are used to produce bio-derived resins, and the Diels-Alder reaction involving the furan ring allows for the creation of thermally reversible and self-healing materials. nih.gov Derivatives of this compound could be designed as monomers for polyesters, polyamides, and polyurethanes, potentially imparting unique thermal or mechanical properties. google.com

Biologically Active Compounds: The furan nucleus is a common scaffold in pharmaceuticals. ijabbr.comnih.gov By creating derivatives such as amides and esters, researchers can explore the potential biological activity of the molecule. The synthesis of furan-3-carboxamides has been shown to yield compounds with significant antimicrobial activity. nih.gov Systematic derivatization and screening of this compound could lead to the discovery of new therapeutic agents.

Functional Dyes and Agrochemicals: The conjugated system of the furan ring suggests potential applications in dyes and electronic materials. Modification of the carboxylic acid group and substitution on the ring could be used to tune the electronic and optical properties. Furthermore, certain furan derivatives have been investigated for use as fungicides.

Table 1: Potential Functional Derivatives of Furan-3-Carboxylic Acids and Their Applications

| Derivative Class | General Structure | Potential Applications |

| Esters | R-COOR' | Monomers for polyesters, plasticizers, solvents |

| Amides | R-CONR'R'' | Biologically active compounds (e.g., antimicrobial), polymer precursors |

| Piperidinyl Esters | R-COO-Piperidinyl | Light stabilizers for polymers |

| Hydrazides | R-CONHNH₂ | Intermediates for heterocyclic synthesis, potential pharmaceuticals |

| Dimethacrylates | Furan-di(methacrylate) | Monomers for cross-linked polymer resins |

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The complexity of chemical synthesis is increasingly being managed with the help of artificial intelligence (AI) and machine learning (ML). arxiv.org These tools can analyze vast datasets of chemical reactions to predict outcomes, suggest synthetic routes, and optimize reaction conditions, moving the field towards a more automated and predictive science. beilstein-journals.org

The application of AI/ML to the chemistry of this compound represents a significant future direction:

Retrosynthesis and Pathway Design: AI-driven retrosynthesis tools can propose viable synthetic pathways from commercially available starting materials to a target molecule. arxiv.orgresearchgate.netnih.govarxiv.org For a molecule like this compound, these models could identify novel, more efficient, or more sustainable synthetic routes that might not be obvious to a human chemist. beilstein-journals.org This is particularly valuable for complex heterocyclic systems where data may be sparse, a challenge that can be addressed with techniques like transfer learning. chemrxiv.org

Reaction Outcome and Yield Prediction: Machine learning models, particularly neural networks, can be trained on large reaction databases to predict the major product of a given set of reactants and reagents. acs.orgmit.edunih.gov This predictive power can be used to screen potential reactions for the synthesis or derivatization of the target compound, saving significant time and resources by avoiding failed experiments in the lab. nih.gov

Optimization of Reaction Conditions: Beyond predicting the product, AI models are now being developed to recommend optimal reaction conditions, including the choice of catalyst, solvent, temperature, and reagents. beilstein-journals.orgnih.gov For the synthesis of this compound, an ML model could be used to optimize the yield of a sustainable pathway (from section 8.1) or to fine-tune the selectivity of a derivatization reaction (from section 8.3). beilstein-journals.org

Table 2: Applications of AI/ML in the Chemistry of this compound

| AI/ML Application | Methodology | Potential Impact on Research |

| Retrosynthesis Planning | Template-based models, Template-free models, Graph-based search (e.g., A* Search) | Discovery of novel and more efficient synthetic routes from simple precursors. researchgate.netnih.gov |

| Forward Reaction Prediction | Neural Networks, Molecular Transformers | In-silico screening of potential reactions to prioritize promising candidates for synthesis. acs.orgmit.edu |

| Condition Optimization | Bayesian Optimization, Deep Learning Models | Rapid identification of optimal catalysts, solvents, and temperatures to maximize yield and sustainability. beilstein-journals.orgnih.gov |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features of derivatives with biological activity to guide the design of new functional molecules. nih.gov |

Computational Exploration of Novel Reactivity Patterns and Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at an atomic level. Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are becoming indispensable in modern chemical research.

For this compound, computational approaches can offer deep insights:

Reactivity and Mechanistic Analysis: DFT calculations can be used to model the electronic structure of the furan ring and predict sites of reactivity for electrophilic or nucleophilic attack. umich.edu This can help explain the regioselectivity of reactions and guide the synthesis of specific isomers. pearson.com Computational studies are also crucial for elucidating complex reaction mechanisms, such as the Paal-Knorr synthesis, by calculating the energies of intermediates and transition states. rsc.orgrsc.org

Simulating Reaction Dynamics: Reactive molecular dynamics (MD) simulations can model the chemical transformations of furan-based materials under specific conditions, such as pyrolysis for the formation of carbon composites. psu.edu Non-adiabatic molecular dynamics simulations can be used to study the behavior of furan upon excitation with light, which is crucial for understanding its photochemistry and designing photoactive materials. nih.govnih.gov

Designing Novel Materials: Computational methods can predict the properties of hypothetical molecules and materials before they are ever synthesized. For example, DFT can be used to calculate the electronic and optical properties of oligomers or polymers containing the this compound moiety, guiding the design of new functional materials for electronics or photovoltaics. arxiv.orgacs.org Similarly, MD simulations can predict the mechanical properties of polymers derived from this furan, accelerating the development of new high-performance materials. researchgate.netdpi-proceedings.com

Table 3: Computational Methods and Their Application to Furan Chemistry

| Computational Method | Area of Investigation | Key Insights Provided |

| Density Functional Theory (DFT) | Electronic Structure & Reactivity | Prediction of reactive sites, calculation of reaction energies, understanding of catalytic mechanisms. rsc.orgumich.eduresearchgate.net |

| Molecular Dynamics (MD) | Polymer Properties & Reaction Dynamics | Simulation of polymerization processes, prediction of mechanical properties, modeling of pyrolysis. psu.eduresearchgate.netdpi-proceedings.com |

| Quantum Chemical Methods (e.g., G2MP2, M06) | Reaction Mechanisms | Determination of reaction energy profiles, identification of transition states, elucidation of kinetic pathways. rsc.orgrsc.org |

| Non-Adiabatic Molecular Dynamics (NAMD) | Photochemistry | Modeling of excited-state dynamics, understanding decay pathways after UV excitation, simulating spectroscopic signals. nih.govnih.gov |

Q & A

(Basic) What are the recommended synthetic routes for 2,4-Dimethylfuran-3-carboxylic acid in laboratory settings?

The synthesis of this compound can be adapted from methods used for structurally similar furan derivatives. A common approach involves:

- Alkaline-mediated coupling : Reacting substituted phenols or halogenated precursors with furan carboxylic acids under alkaline conditions (e.g., NaOH or K₂CO₃) to introduce methyl groups at the 2- and 4-positions .

- Organometallic intermediates : Utilizing triphenyltin(IV) chloride or related reagents to stabilize reactive intermediates during carboxylation or methylation steps, as demonstrated in analogous furan-3-carboxylic acid syntheses .

- Purification : Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity product .

(Basic) What analytical techniques are essential for characterizing this compound?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.27 ppm for furan protons, δ 169.92 ppm for carboxylic carbons) to confirm substitution patterns and functional groups .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z 167.0703 for related compounds with ±0.2 ppm error) .

- HPLC or GC-MS : Assess purity (>95%) and detect impurities, particularly regioisomers common in dimethylfuran synthesis .

(Basic) What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Operate in fume hoods to avoid inhalation risks, as furan derivatives may release volatile byproducts .

- Waste disposal : Segregate chemical waste and consult institutional guidelines for hazardous organic acid disposal .

(Advanced) How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Contradictions often arise from:

- Regioisomeric impurities : Use 2D NMR (COSY, HSQC) to differentiate between 2,4- and 2,5-dimethyl isomers .

- Tautomeric equilibria : Conduct variable-temperature NMR to identify dynamic processes affecting spectral assignments .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

(Advanced) What strategies optimize the yield of this compound in multi-step syntheses?

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling steps to enhance regioselectivity .

- Solvent optimization : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce side reactions .

- Step-wise quenching : Isolate reactive intermediates (e.g., acyl chlorides) before carboxylation to prevent decomposition .

(Advanced) How does the substitution pattern of this compound influence its reactivity in Diels-Alder reactions?

- Steric effects : The 2,4-dimethyl groups hinder diene approach, reducing reaction rates compared to unsubstituted furans.

- Electronic effects : Electron-withdrawing carboxylic acid groups activate the furan ring as a diene, favoring cycloaddition with electron-deficient dienophiles .

- Application : Use as a diene in natural product synthesis, as seen in probes for furan-containing metabolites .

(Advanced) What methodologies address low solubility of this compound in aqueous systems?

- Derivatization : Convert to methyl esters or amides using diazomethane or EDCl/HOBt coupling .

- Co-solvent systems : Employ DMSO-water or ethanol-water mixtures (≥20% v/v organic phase) to enhance solubility for biological assays .

- Micellar catalysis : Use surfactants (e.g., CTAB) to solubilize the compound in aqueous media for catalytic studies .

(Basic) What are the thermodynamic properties of this compound, and how do they impact storage?

- Melting point : Estimated 150–160°C (similar to 2,5-dimethylfuran analogs); store in airtight containers at 2–8°C to prevent deliquescence .

- Stability : Susceptible to photodegradation; store in amber vials under inert gas (N₂/Ar) .

(Advanced) How can researchers validate the biological activity of this compound in vitro?

- Dose-response assays : Test antimicrobial activity using MIC (minimum inhibitory concentration) protocols against Gram-positive/negative strains .

- Enzyme inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) to assess anti-inflammatory potential, referencing IC₅₀ values from related furan acids .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish safety thresholds .

(Advanced) What computational tools predict the reactivity of this compound in novel reactions?

- DFT calculations : Model transition states (e.g., Gaussian09 at M06-2X/def2-TZVP level) to predict regioselectivity in electrophilic substitutions .

- Molecular docking : Simulate binding to biological targets (e.g., COX-2) using AutoDock Vina to guide drug design .

- QSAR studies : Correlate substituent effects (Hammett σ values) with observed reaction rates or bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.